5,6-dibromo-N-methyl-1H-indole-3-carboxamide
Description
5,6-dibromo-N-methyl-1H-indole-3-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of bromine atoms at positions 5 and 6, a methyl group attached to the nitrogen atom, and a carboxamide group at position 3 of the indole ring.
Properties
Molecular Formula |
C10H8Br2N2O |
|---|---|
Molecular Weight |
331.99 g/mol |
IUPAC Name |
5,6-dibromo-N-methyl-1H-indole-3-carboxamide |
InChI |
InChI=1S/C10H8Br2N2O/c1-13-10(15)6-4-14-9-3-8(12)7(11)2-5(6)9/h2-4,14H,1H3,(H,13,15) |
InChI Key |
ZYBVHOSBJCXOME-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CNC2=CC(=C(C=C21)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dibromo-N-methyl-1H-indole-3-carboxamide typically involves the bromination of N-methyl-1H-indole-3-carboxamide. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective bromination at positions 5 and 6 .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6-dibromo-N-methyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation or reduction, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds.
Oxidation and Reduction Reactions: Reagents like potassium permanganate (KMnO₄) or sodium borohydride (NaBH₄) are used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted indole derivatives with different functional groups replacing the bromine atoms.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the indole ring, leading to different structural modifications.
Scientific Research Applications
5,6-dibromo-N-methyl-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-dibromo-N-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5,6-dibromo-1H-indole-3-carboxylic acid: Similar structure but lacks the N-methyl group.
5,6-dibromo-1H-indole-3-carboxylate: Similar structure but has an ester group instead of a carboxamide.
Uniqueness
5,6-dibromo-N-methyl-1H-indole-3-carboxamide is unique due to the presence of both bromine atoms and the N-methyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
